molecular formula C12H17NO3Si B1211778 Phenylsilatrane CAS No. 2097-19-0

Phenylsilatrane

Cat. No. B1211778
CAS RN: 2097-19-0
M. Wt: 251.35 g/mol
InChI Key: IJOIPPSHQCEBDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenylsilatrane is synthesized through the reaction of phenyltrifluorosilane with tris(2-hydroxyethyl)amine, leading to 1-phenylsilatrane as the product. This reaction involves the formation of a donor-acceptor bond (N → Si) and results in a pentacoordinate silicon atom. The structure of the synthesized compounds is confirmed using various spectroscopic methods, including NMR and IR spectroscopy (Voronkov et al., 2006).

Molecular Structure Analysis

The molecular structure of γ-1-phenylsilatrane has been determined using X-ray crystallography, revealing a non-planar arrangement with significant bond lengths and angles. The Si-N bond length and Si-C bond distances, along with the mean Si-O bond distance, indicate a distorted trigonal bipyramidal configuration. These structural features highlight the influence of the phenyl group and other substituents on the silicon atom's coordination environment (Párkányi et al., 1975).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrochemical oxidation, which has been studied through voltammetry and spectroelectrochemistry supported by DFT calculations. The electrochemical oxidation results in the formation of a radical cation, with the atrane nitrogen atom playing a significant role in the electron distribution within the molecule (Romanovs et al., 2017).

Physical Properties Analysis

The synthesis conditions, such as radio-frequency (r.f.) power and synthesis time, significantly influence the structure and morphology of plasma-polymerized phenylsilane films. These films exhibit variations in main chain composition and cross-linking degree, affecting their physical properties (Nagai et al., 1998).

Chemical Properties Analysis

The borane-catalyzed postpolymerization modification of Si-H bonds in poly(phenylsilane) demonstrates the chemoselectivity of borane-catalyzed reactions for Si-H versus Si-Si bonds. This modification introduces a wide variety of functionalities, including Si-C, Si-O, Si-N, and Si-S bonds, showcasing the chemical versatility of this compound-based polymers (Lee & Rosenberg, 2017).

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Oxidation : A study by Romanovs et al. (2017) explored the electrochemical oxidation of phenylsilatrane, revealing the formation of a short-lived radical cation with significant spin density on the atrane nitrogen atom. This finding is crucial for understanding the electron transfer processes in this compound (Romanovs et al., 2017).

Structural Analysis

  • Molecular and Crystal Structures : Párkányi et al. (1975) determined the crystal structure of γ-1-phenylsilatrane, which helped in understanding its molecular configuration and bond lengths, crucial for its reactivity and interaction with other compounds (Párkányi et al., 1975).

Synthesis and Reactivity

  • Organosilatrane Building Blocks : Brennan et al. (2014) synthesized this compound analogues with functional groups suitable for coupling reactions. These findings are significant for creating complex organosilatrane species for various applications (Brennan et al., 2014).
  • Reaction with W(CO)6 : Lee et al. (1993) reported the reaction of this compound with W(CO)6, forming a compound characterized by various spectroscopic techniques, providing insights into its reactivity and potential applications (Lee et al., 1993).

Materials Science Applications

  • LED Encapsulation : Kim et al. (2010) utilized phenyl hybrimer, derived from this compound, for LED encapsulation, demonstrating its potential in creating materials with high refractive index and thermal stability (Kim et al., 2010).

Polysiloxane Research

  • Properties of Phenyl Polysiloxanes : Zhu et al. (2019) explored the molecular structure and properties of high-phenyl polysiloxanes, shedding light on the relationship between molecular structure and material properties (Zhu et al., 2019).

Protective Coatings

  • Resistance and Protective Qualities : Barletta et al. (2015) investigated the use of methyl phenyl polysiloxane resin as a protective coating for metals, highlighting its scratch, wear, and corrosion-resistant properties (Barletta et al., 2015).

Safety and Hazards

Phenylsilatrane is highly toxic following ingestion by mouth . It decomposes to toxic fumes of nitrogen oxides when heated . In case of a spill or leak, the area should be isolated in all directions for at least 50 meters for liquids and at least 25 meters for solids .

Mechanism of Action

properties

IUPAC Name

1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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InChI

InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2
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InChI Key

IJOIPPSHQCEBDH-UHFFFAOYSA-N
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Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3
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Molecular Formula

C12H17NO3Si
Record name PHENYLSILATRANE
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DSSTOX Substance ID

DTXSID1062176
Record name Phenylsilatrane
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Molecular Weight

251.35 g/mol
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Physical Description

Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO]
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Mechanism of Action

4- Ethynyl- and 4-(prop-1-ynyl)phenylsilatranes are moderately potent inhibitors of the (35)S-tert-butylbicyclophosphorothionate or TBPS binding site (GABA-gated chloride channel) of mouse brain membranes. Scatchard analysls indicates non-competitive interaction of 4-ethynylphenylsilatrane with the TBPS binding site. Phenylsilatrane analogs with 4-substituents of H, CH3, Cl, Br, and C CSi(CH3)3 are highly toxic to mice but have little or no activity in the insect and receptor assays. Radioligand binding studies with 4-(3)H-phenylsilatrane failed to reveal a specific binding site in mouse brain. Silatranes with R = H, CH3, CH2Cl,CH, CH2, OCH2CH3, and C6H4-4-CH2CH3 are of little or no activity in the insect and mouse toxicity and TBPS binding site assays as are the trithia and monocyclic analogs of phenylsilatrane. 4-Alkynylphenylsilatranes are new probes to examine the GABA receptor-ionophore complex of insects and mammals.
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CAS RN

2097-19-0
Record name PHENYLSILATRANE
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Record name 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-
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Melting Point

207-208 °C
Record name PHENYLSILATRANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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